methyl [4-(4-benzylpiperazin-1-yl)-5-chloro-6-oxopyridazin-1(6H)-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE typically involves the reaction of 4-benzylpiperazine with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
METHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-(4-BENZYLPIPERAZIN-1-YL)ACETATE
- 4-BENZYLPIPERAZINE
- 5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZINE
Uniqueness
METHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its combination of a piperazine ring with a pyridazine moiety and a methyl ester group makes it particularly interesting for various applications .
Properties
Molecular Formula |
C18H21ClN4O3 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
methyl 2-[4-(4-benzylpiperazin-1-yl)-5-chloro-6-oxopyridazin-1-yl]acetate |
InChI |
InChI=1S/C18H21ClN4O3/c1-26-16(24)13-23-18(25)17(19)15(11-20-23)22-9-7-21(8-10-22)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12-13H2,1H3 |
InChI Key |
DGABOWUTVDHMBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C(=C(C=N1)N2CCN(CC2)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.